5-(Acetyloxy)-4-iodopentanoic acid
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Overview
Description
5-(Acetyloxy)-4-iodopentanoic acid is an organic compound characterized by the presence of an acetyloxy group and an iodine atom attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetyloxy)-4-iodopentanoic acid typically involves the iodination of a pentanoic acid derivative followed by acetylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the pentanoic acid chain. The acetyloxy group can then be introduced through acetylation using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-(Acetyloxy)-4-iodopentanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The acetyloxy group can be hydrolyzed to yield the corresponding alcohol and acetic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the acetyloxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives, while hydrolysis results in the formation of the corresponding alcohol and acetic acid .
Scientific Research Applications
5-(Acetyloxy)-4-iodopentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving iodine metabolism and its effects on biological systems.
Mechanism of Action
The mechanism of action of 5-(Acetyloxy)-4-iodopentanoic acid involves its interaction with specific molecular targets and pathways. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The acetyloxy group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which may further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
5-Iodopentanoic acid: Lacks the acetyloxy group, making it less reactive in certain chemical reactions.
4-Iodopentanoic acid: The iodine atom is positioned differently, affecting its reactivity and applications.
5-(Acetyloxy)-4-bromopentanoic acid: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological effects.
Uniqueness
The combination of these functional groups allows for versatile reactivity and interactions in various chemical and biological contexts .
Properties
CAS No. |
653569-80-3 |
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Molecular Formula |
C7H11IO4 |
Molecular Weight |
286.06 g/mol |
IUPAC Name |
5-acetyloxy-4-iodopentanoic acid |
InChI |
InChI=1S/C7H11IO4/c1-5(9)12-4-6(8)2-3-7(10)11/h6H,2-4H2,1H3,(H,10,11) |
InChI Key |
DIRHRELURBKBAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(CCC(=O)O)I |
Origin of Product |
United States |
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